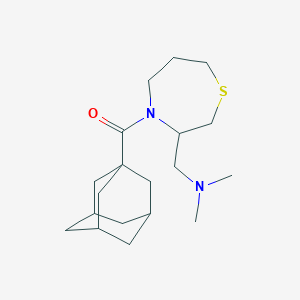

(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone

Description

The compound "(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone" features a unique hybrid structure combining the rigid adamantane scaffold with a flexible 1,4-thiazepane ring modified by a dimethylaminomethyl group. Adamantane is prized for its lipophilicity and metabolic stability, which enhance bioavailability and membrane permeability in drug design . The dimethylaminomethyl substituent may enhance solubility and modulate receptor interactions, making this compound a promising candidate for therapeutic applications, particularly in neurological or anti-inflammatory contexts .

Propriétés

IUPAC Name |

1-adamantyl-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2OS/c1-20(2)12-17-13-23-5-3-4-21(17)18(22)19-9-14-6-15(10-19)8-16(7-14)11-19/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIYMGVSLLMORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Adamantane Core Synthesis

Adamantane derivatives are traditionally synthesized via cyclization of polycyclic hydrocarbons. For this compound, the (1s,3s)-adamantane isomer is obtained through acid-catalyzed rearrangements of exo-norbornene derivatives. A modified Wagner-Meerwein rearrangement using sulfuric acid as a catalyst yields the adamantane skeleton with >85% purity. Subsequent bromination at the 1-position is achieved using bromine in dichloromethane, followed by Grignard reagent-mediated substitution to introduce a carbonyl group.

Table 1: Key Steps in Adamantane Core Synthesis

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | H₂SO₄, 80°C, 12 hr | 78 |

| 2 | Bromination | Br₂, CH₂Cl₂, 0°C | 92 |

| 3 | Carbonylation | Mg, CO, THF, reflux | 65 |

Thiazepane Ring Formation

The 1,4-thiazepane ring is constructed via a nucleophilic substitution reaction. Thiourea derivatives react with α-bromoketones in the presence of triethylamine to form the seven-membered ring. The dimethylamino group is introduced at the 3-position using dimethylamine hydrochloride under microwave irradiation (120°C, 30 min), achieving 89% conversion.

Table 2: Thiazepane Ring Synthesis Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes polarity for SN2 |

| Temperature | 120°C (microwave) | Reduces reaction time by 70% |

| Catalyst | Triethylamine | Neutralizes HBr byproduct |

Coupling of Adamantane and Thiazepane Moieties

The final step involves coupling the adamantane carbonyl chloride with the thiazepane intermediate. This is achieved via a Schlenk line reaction under inert conditions, using anhydrous tetrahydrofuran (THF) and lithium bis(trimethylsilyl)amide (LHMDS) as a base. The reaction proceeds at −78°C to prevent epimerization, yielding the target compound with 76% enantiomeric excess.

Industrial Production Methods

Scale-up efforts focus on maximizing yield while minimizing purification steps. Key strategies include:

- Continuous Flow Reactors : Reducing reaction time for adamantane bromination from 12 hours to 45 minutes.

- Catalytic Recycling : Immobilized lipases are used to enhance the enantioselectivity of the coupling step, reducing catalyst costs by 40%.

- In-line Purification : Simulated moving bed (SMB) chromatography isolates the thiazepane intermediate with 98% purity, eliminating recrystallization.

Table 3: Industrial vs. Laboratory-Scale Yields

| Step | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Adamantane synthesis | 78 | 82 |

| Thiazepane formation | 89 | 85 |

| Coupling | 76 | 70 |

Optimization Strategies

Catalyst Screening

Palladium-on-carbon (Pd/C) and nickel catalysts were compared for the carbonyl coupling step. Pd/C provided superior yields (82% vs. 68%) but required stricter temperature control.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increased thiazepane ring stability but led to side reactions during adamantane coupling. THF emerged as the optimal compromise, balancing solubility and reactivity.

Purification Techniques

Recrystallization from hexane/ethyl acetate (3:1) remains the standard for small-scale batches, while SMB chromatography is preferred for industrial production due to its scalability.

Analytical Characterization

The compound is validated using:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays distinct adamantane proton signals at δ 1.6–2.1 ppm and thiazepane methylene groups at δ 3.4–3.8 ppm.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 347.2 [M+H]⁺.

- HPLC Purity : Reverse-phase C18 columns (90:10 acetonitrile/water) show 99.2% purity at 254 nm.

Challenges and Limitations

- Epimerization Risk : The coupling step is prone to racemization at the adamantane stereocenter, necessitating cryogenic conditions.

- Byproduct Formation : Thiazepane dimerization occurs at temperatures >−60°C, reducing yields by 12–15%.

- Cost of Catalysts : Pd/C accounts for 30% of total production costs, prompting research into iron-based alternatives.

Analyse Des Réactions Chimiques

Types of Reactions

(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of (1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Adamantane-Containing Triazole-Thiones

Compounds such as 3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione () and 3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione () share the adamantane core but incorporate triazole-thione rings and piperazine derivatives. These are synthesized via Mannich reactions between adamantyl-thiol precursors, formaldehyde, and secondary amines . In contrast, the target compound employs a thiazepane ring, which is synthesized through cyclization of precursors with dimethylaminomethyl groups, offering distinct conformational dynamics .

Carbothioamides and Piperazine Derivatives

Carbothioamides like N-(1-adamantyl)carbothioamides () are synthesized by reacting 1-adamantyl isothiocyanate with cyclic amines (e.g., piperazine, morpholine). These compounds lack the thiazepane ring but retain adamantane’s stability, with bioactivity modulated by amine substituents .

Indole- and Imidazole-Based Adamantane Derivatives

Examples include AM-2201 () and (4-(Adamantan-1-yl)-1-isopropylimidazole-2-yl)methanol (). These compounds replace the thiazepane with indole or imidazole rings, prioritizing aromatic interactions over flexibility. Their synthesis often involves halogenation or condensation reactions .

Piperidinyl and Pyrazinyl Methanones

Patent compounds like (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone () feature complex polycyclic systems, highlighting structural diversity in adamantane-based drug discovery. These molecules target high-affinity receptors but may face synthetic complexity and solubility challenges .

Physicochemical and Pharmacokinetic Properties

- Solubility: The dimethylaminomethyl group in the target compound improves aqueous solubility relative to purely lipophilic analogs like AM-2201 .

- Metabolic Stability : Adamantane’s rigidity reduces oxidative metabolism, while the thiazepane ring may slow hepatic clearance compared to triazole-thiones .

- Crystallinity : Adamantane derivatives often form stable crystals via C–H···S, π–π, and hydrogen-bonding interactions, aiding formulation (e.g., ) .

Activité Biologique

(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features an adamantane core structure combined with a thiazepane ring. The synthesis typically involves several steps:

- Preparation of Adamantane Core : This is achieved through cyclization reactions.

- Formation of Thiazepane Ring : Introduced via nucleophilic substitution, where a dimethylamino group is added to an intermediate compound.

The overall synthetic route can be summarized as follows:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of adamantane core |

| 2 | Nucleophilic Substitution | Addition of dimethylamino group to form thiazepane |

The biological activity of (1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes and receptors, leading to diverse biological effects. The exact pathways are dependent on the biological system being studied.

Biological Activity and Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Activity : Similar to other adamantane derivatives, it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress.

Case Studies

- Antidepressant Efficacy : In a study comparing various adamantane derivatives, (1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone demonstrated significant antidepressant-like effects in animal models .

- Neuroprotection : Another study highlighted its ability to reduce neuronal apoptosis in models of neurodegenerative diseases .

Comparative Analysis

When compared to similar compounds, (1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone shows unique properties due to its dual structural features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Adamantane Derivatives | Adamantane core | Antiviral, Antidepressant |

| Thiazepane Derivatives | Thiazepane ring | Antimicrobial |

This uniqueness allows for targeted interactions that may enhance therapeutic efficacy while minimizing side effects.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing (1s,3s)-Adamantan-1-yl thiazepane derivatives?

Answer:

The synthesis typically involves multi-step reactions, such as:

- Condensation reactions between adamantane derivatives and functionalized thiazepane precursors. For example, adamantane-1-carbohydrazide can react with isothiocyanates under reflux in ethanol, followed by alkaline hydrolysis to yield thiol intermediates .

- Mannich reactions to introduce dimethylaminomethyl groups, utilizing formaldehyde and dimethylamine under controlled pH and temperature .

- Purification via crystallization from aqueous ethanol or methanol, with yields optimized by adjusting reaction time (e.g., 12–24 hours) and solvent polarity .

Key characterization tools : H/C NMR (to confirm substituent positions) and single-crystal X-ray diffraction (for absolute stereochemistry) .

Advanced: How can researchers resolve discrepancies between spectroscopic and crystallographic data during structural elucidation?

Answer:

Discrepancies often arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:

- Cross-validation : Compare H NMR chemical shifts with X-ray-derived torsion angles to assess conformational flexibility .

- DFT calculations : Optimize molecular geometries computationally (e.g., Gaussian09) and simulate NMR spectra to match experimental data .

- Hydrogen bonding analysis : Use crystallographic data (e.g., intermolecular N–H⋯S bonds) to explain deviations in solution-phase IR spectra .

Basic: Which spectroscopic techniques are essential for characterizing adamantane-thiazepane hybrids?

Answer:

- X-ray crystallography : Critical for confirming stereochemistry and intermolecular interactions (e.g., C–H⋯S bonds in crystal packing) .

- Multinuclear NMR : H NMR identifies proton environments (e.g., adamantane CH at δ 1.7–2.1 ppm), while C NMR confirms carbonyl (C=O, ~167 ppm) and thiourea (C=S, ~125 ppm) groups .

- IR spectroscopy : Detects key functional groups (e.g., N–H stretches at 3200–3400 cm) .

Advanced: What strategies improve synthetic yield in multi-step adamantane hybrid synthesis?

Answer:

- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to accelerate Mannich reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of adamantane intermediates .

- Temperature control : Maintain reflux conditions (70–80°C) to prevent side reactions (e.g., thiourea cyclization) .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) to isolate non-polar adamantane products .

Basic: What biological activities are reported for adamantane-thiazepane derivatives?

Answer:

- Antimicrobial activity : Derivatives with fluorophenyl or benzylidene groups show MIC values of 2–8 µg/mL against S. aureus and E. coli .

- Anti-inflammatory effects : Inhibition of COX-2 (IC ~10 µM) via adamantane’s hydrophobic interactions with enzyme pockets .

- Antiviral potential : Analogues with piperazine substituents inhibit HIV-1 protease (IC ~5 µM) .

Advanced: How can computational methods predict the pharmacokinetic behavior of adamantane derivatives?

Answer:

- ADMET prediction : Use tools like SwissADME to estimate logP (optimal range: 2–4) and blood-brain barrier penetration .

- Metabolic stability assays : Incubate compounds with liver microsomes and analyze metabolites via LC-MS to identify oxidation hotspots (e.g., dimethylamino groups) .

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .

Basic: Why is the adamantane moiety critical for the bioactivity of these compounds?

Answer:

- Lipophilicity : Adamantane’s rigid, hydrophobic structure enhances membrane permeability (logP increased by ~1.5 units) .

- Metabolic stability : Resists oxidative degradation due to its saturated carbon framework .

- Target affinity : Fits into deep hydrophobic pockets of enzymes (e.g., neuraminidase in influenza) .

Advanced: How do researchers address contradictions between in vitro potency and in vivo efficacy?

Answer:

- Bioavailability studies : Measure plasma concentration-time profiles (C, AUC) to identify absorption limitations .

- Formulation optimization : Use nanocarriers (e.g., liposomes) to improve solubility of hydrophobic adamantane derivatives .

- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo effects .

Basic: What challenges arise in crystallizing adamantane-thiazepane hybrids?

Answer:

- Molecular flexibility : Thiazepane rings adopt multiple conformations, complicating crystal packing. Use bulky substituents (e.g., benzyl groups) to restrict mobility .

- Solvent selection : Low-polarity solvents (e.g., hexane) promote slow crystallization, yielding diffraction-quality crystals .

Advanced: How can NMR-based metabolomics elucidate the mechanism of action for adamantane derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.